6-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-N-(2-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine
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Overview
Description
6-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N2-(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a molecular formula of C17H19N7S. This compound is known for its unique structure, which includes a triazine ring, a pyrimidine ring, and a methoxyphenyl group. It has a molecular weight of 353.45 g/mol and is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N2-(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-mercaptopyrimidine with 2-chloromethyl-1,3,5-triazine-2,4-diamine under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N2-(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
6-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N2-(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N2-(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **6-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- 2-AMINO-4,6-DIMETHYLPYRIMIDINE
- 6,6’-DIMETHYL-2,2’-BIPYRIDINE
Uniqueness
6-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N2-(2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C17H19N7OS |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H19N7OS/c1-10-8-11(2)20-17(19-10)26-9-14-22-15(18)24-16(23-14)21-12-6-4-5-7-13(12)25-3/h4-8H,9H2,1-3H3,(H3,18,21,22,23,24) |
InChI Key |
CZECYLKISTURLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N)C |
Origin of Product |
United States |
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